CYCLOPENTADIENYLIRON DICARBONYL DIMER, 99

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

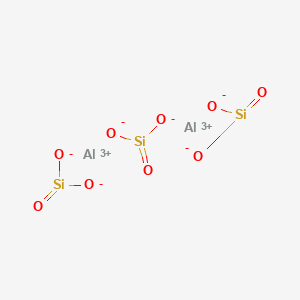

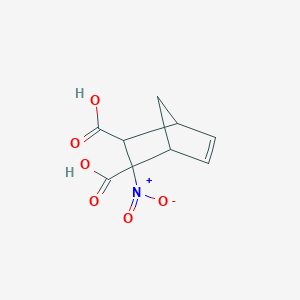

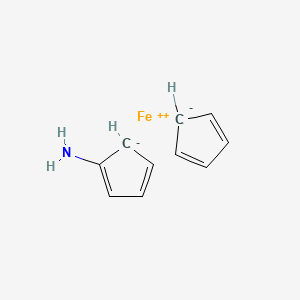

Cyclopentadienyliron Dicarbonyl Dimer, often abbreviated to Cp2Fe2(CO)4, [CpFe(CO)2]2 or even Fp2, is an organometallic compound . It is a dark reddish-purple crystalline solid and is used as a dinuclear metal carbonyl catalyst for a variety of carbon-carbon bond-forming reactions . It is also used as a pharmaceutical intermediate and in chemical research .

Synthesis Analysis

Well-aligned multiwalled carbon nanotubes (MWCNTs) were synthesized from a cyclopentadienyliron dicarbonyl dimer precursor using chemical vapor deposition . Electrochemical analysis of cyclopentadienylmetal carbonyl dimer complexes provides insight into the design of hydrogen-producing electrocatalysts .Molecular Structure Analysis

In solution, Cyclopentadienyliron Dicarbonyl Dimer can be considered a dimeric half-sandwich complex. It exists in three isomeric forms: cis, trans, and an unbridged, open form . These isomeric forms are distinguished by the position of the ligands . The cis and trans isomers differ in the relative position of C5H5 (Cp) ligands . The cis and trans isomers interconvert via the open isomer, which has no bridging ligands between iron atoms .Chemical Reactions Analysis

The alkene ligand in these cations is activated toward attack by nucleophiles, opening the way to a number of carbon–carbon bond-forming reactions .Physical And Chemical Properties Analysis

Cyclopentadienyliron Dicarbonyl Dimer has a molar mass of 353.925 g/mol . It appears as dark purple crystals and has a density of 1.77 g/cm3 . It is insoluble in water but soluble in moderately polar organic solvents such as chloroform and pyridine . It is less soluble in carbon tetrachloride and carbon disulfide .Scientific Research Applications

Carbon Nanotube Synthesis

Cyclopentadienyliron dicarbonyl dimer is used in the synthesis of well-aligned multiwalled carbon nanotubes (MWCNTs) using chemical vapor deposition . The injection volume of the precursor was found to affect both the MWCNT diameter distribution and the amount of residual iron catalyst found in the sample .

Catalyst for Carbon-Carbon Bond Forming Reactions

This compound acts as a dinuclear metal carbonyl catalyst for a variety of carbon-carbon bond forming reactions . This makes it a valuable tool in the field of organic synthesis .

Radical Initiator

Cyclopentadienyliron dicarbonyl dimer can also act as a radical initiator . This property is useful in various chemical reactions where the generation of radicals is required .

Precursor to Alkyl and Acyl Iron Complexes

It serves as a precursor to alkyl and acyl iron complexes . These complexes are useful in organic synthesis .

Production of Nano Particles, Thin Films, and Functional Materials

The compound is used as a precursor in chemical vapor deposition for the production of nanoparticles, thin films, and functional materials .

Pharmaceutical Intermediates and Chemical Research

Cyclopentadienyliron dicarbonyl dimer is used as a pharmaceutical intermediate and in chemical research . This highlights its importance in the development of new drugs and chemical compounds .

Mechanism of Action

Target of Action

Cyclopentadienyliron dicarbonyl dimer, often abbreviated to Cp2Fe2(CO)4, is an organometallic compound It’s known that the compound can interact with various organic substrates in catalytic reactions .

Mode of Action

The compound exists in three isomeric forms: cis, trans, and an unbridged, open form . These isomers interconvert, and the terminal and bridging carbonyls are known to undergo exchange . This dynamic behavior can influence its interaction with other molecules.

Biochemical Pathways

It’s known to act as a catalyst in a variety of carbon-carbon bond-forming reactions . It can also serve as a precursor to alkyl and acyl iron complexes useful in organic synthesis .

Pharmacokinetics

It’s known that the compound is readily soluble in moderately polar organic solvents such as chloroform and pyridine, but less soluble in carbon tetrachloride and carbon disulfide . It’s insoluble but stable toward water .

Result of Action

The molecular and cellular effects of Cyclopentadienyliron dicarbonyl dimer’s action largely depend on the specific reactions it catalyzes. As a catalyst, it can facilitate various chemical transformations, potentially leading to the synthesis of complex organic compounds .

Action Environment

The action of Cyclopentadienyliron dicarbonyl dimer can be influenced by environmental factors. For instance, the spectral diffusion dynamics of the CO stretching vibrations exhibit solvent dependence . Faster dynamics are found in polar solvents, involving weak and rapidly fluctuating hydrogen bonding interactions .

Safety and Hazards

Cyclopentadienyliron Dicarbonyl Dimer is a level one toxic compound and has certain toxicity to the human body . Contact with skin, eyes, and respiratory tract should be avoided, and good ventilation facilities should be set up during operation . If accidentally splashed on the skin, it should be immediately washed with plenty of water and medical help should be sought .

Future Directions

Cyclopentadienyliron Dicarbonyl Dimer is reasonably stable to storage under air and serves as a convenient starting material for accessing other Fp (CpFe(CO)2) derivatives . Its potential in the synthesis of carbon nanotubes and as a catalyst for carbon-carbon bond-forming reactions suggests promising future directions in both materials science and organic synthesis.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for CYCLOPENTADIENYLIRON DICARBONYL DIMER, 99 involves the reaction of cyclopentadienyliron dicarbonyl with a reducing agent to form the dimer.", "Starting Materials": [ "Cyclopentadienyliron dicarbonyl", "Reducing agent" ], "Reaction": [ "Add cyclopentadienyliron dicarbonyl to a reaction vessel", "Add reducing agent to the reaction vessel", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture to room temperature", "Filter the resulting solid product", "Wash the solid product with a suitable solvent", "Dry the product under vacuum" ] } | |

CAS RN |

12154-95-9 |

Product Name |

CYCLOPENTADIENYLIRON DICARBONYL DIMER, 99 |

Molecular Formula |

C12H14FeO2 |

Molecular Weight |

246.08336 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.